molecular formula C21H15N3O2 B11013618 N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11013618
M. Wt: 341.4 g/mol
InChI Key: DIIKLAWTGSUBQQ-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H15N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H15N3O2/c25-16-7-3-6-15(11-16)23-21(26)18-12-20(14-5-4-10-22-13-14)24-19-9-2-1-8-17(18)19/h1-13,25H,(H,23,26)

InChI Key

DIIKLAWTGSUBQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)O

Origin of Product

United States

Biological Activity

N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:

  • Formation of Quinoline Derivative : Starting from 3-hydroxyacetophenone and pyridine derivatives, the quinoline core is constructed using cyclization reactions.
  • Amidation : The carboxylic acid group is then converted to an amide through reaction with amines, such as 3-hydroxyaniline.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines, including prostate cancer (PC-3) and pancreatic cancer cells. The mechanism involves:

  • Inhibition of PIM Kinases : The compound acts as a competitive inhibitor of PIM-1 kinase, a protein involved in cell survival and proliferation. In vitro studies demonstrated that it induces apoptosis in cancer cells by activating caspases 3 and 7, leading to programmed cell death .

Antimalarial Activity

In addition to its anticancer effects, this compound has shown promise in antimalarial applications. Molecular docking studies suggest that it binds effectively to P. falciparum lactate dehydrogenase, which is critical for the survival of the malaria parasite. The compound exhibited low cytotoxicity against mammalian cells while maintaining high selectivity against malaria strains .

The biological activity of this compound can be attributed to its structural features:

  • Hydrogen Bonding : The hydroxyl group on the phenyl ring enhances binding affinity through hydrogen bonds with target proteins.
  • Electron Deficiency : The quinoline core's electron-deficient nature allows for strong interactions with various biological targets, including kinases and enzymes involved in metabolic pathways .

Case Study 1: Prostate Cancer Inhibition

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in PC-3 cells. The IC50 values indicated potent activity at low concentrations (e.g., IC50 = 27 µM after 48 hours). Mechanistic studies revealed that the compound induced G0/G1 phase arrest and increased apoptotic markers .

Case Study 2: Antimalarial Efficacy

In another investigation, the compound was tested against P. falciparum strains. Results showed an EC50 value of approximately 0.02 µM against resistant strains, indicating strong antiplasmodial activity with minimal cytotoxic effects on Vero cells (selectivity index > 1000) .

Data Table

Biological ActivityTargetIC50/EC50Reference
Prostate Cancer InhibitionPC-3 Cells27 µM (48h)
Antimalarial ActivityP. falciparum0.02 µM
PIM Kinase InhibitionPIM KinaseCompetitive Inhibitor

Scientific Research Applications

Antimicrobial Properties

Research indicates that quinoline derivatives, including N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate it may induce cytotoxic effects in cancer cell lines, including lung and pancreatic cancers. The mechanisms may involve modulation of cellular pathways related to proliferation and apoptosis .

Pharmacological Applications

This compound is being explored for its potential as a therapeutic agent in several diseases:

  • Antimalarial Activity : A related quinoline derivative demonstrated multistage antimalarial activity with a novel mechanism of action, indicating that similar compounds could be effective against malaria .
Application Effectiveness Mechanism
AntimicrobialEffective against bacteriaInhibition of bacterial growth
AnticancerCytotoxic to cancer cellsModulation of apoptosis pathways
AntimalarialPotent against PlasmodiumInhibition of translation elongation factor 2

Material Science Applications

Beyond biological applications, this compound can be utilized in materials science:

  • Dyes and Pigments : The unique structure allows for incorporation into materials with specific optical properties.
  • Polymer Development : Its chemical properties can contribute to the synthesis of advanced polymers with tailored functionalities.

Case Study 1: Anticancer Research

A study investigated the anticancer effects of various quinoline derivatives, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, highlighting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial screening, derivatives similar to this compound were tested against resistant bacterial strains. The findings revealed promising results, suggesting further exploration into their use as novel antimicrobial agents .

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The carboxamide group (-CONH-) undergoes characteristic reactions. A representative synthesis involves coupling quinoline-4-carboxylic acid derivatives with 3-hydroxyaniline:

Procedure (adapted from ):

  • React 2-(pyridin-3-yl)quinoline-4-carboxylic acid (1 eq) with 3-hydroxyaniline (1.2 eq) in DMF.

  • Activate the carboxyl group using EDC (1.5 eq) and HOBt (1.5 eq) with diisopropylethylamine (2 eq) as base.

  • Stir at 25°C for 12 hours, followed by aqueous workup and purification via silica chromatography.

Key Data :

ParameterValueSource
Yield68–72%
Purity (HPLC)>95%
HRMS (m/z)374.1055 [M+H]⁺ (calculated)

Electrophilic Substitution Reactions

The hydroxyphenyl group participates in electrophilic substitution:

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Product : Nitro derivatives form at the ortho/para positions relative to the hydroxyl group.

Halogenation

  • Reagents : Cl₂ (g) in CH₂Cl₂ or Br₂ in acetic acid.

  • Outcome : Preferential substitution at the quinoline core’s 6-position due to electron-withdrawing effects.

Cross-Coupling Reactions

The pyridine and quinoline rings enable palladium-catalyzed couplings:

Suzuki-Miyaura Coupling (from):

  • React 4-bromoquinoline derivative with arylboronic acids (e.g., phenylboronic acid).

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1).

  • Conditions : 80°C, 12 hours under N₂.

SubstratePartnerYieldProduct Application
4-BromoquinolinePyridin-3-yl-Bpin65%Antimalarial analogs

Oxidation of Hydroxyphenyl Group

  • Reagents : KMnO₄ in acidic medium.

  • Product : Quinone derivatives (therapeutic potential noted in).

Reduction of Pyridine Ring

  • Conditions : H₂ (1 atm) over Pd/C in ethanol.

  • Outcome : Partially saturated quinoline derivatives with altered bioactivity.

Complexation with Metal Ions

The pyridine and carboxamide groups act as ligands:

Example :

  • React with Cu(II) acetate in methanol to form a 1:2 (metal:ligand) complex.

  • Characterization : UV-Vis (λmax = 420 nm), ESR (g⊥ = 2.08, g∥ = 2.25) .

Hydrolysis and Stability

The carboxamide bond shows moderate stability:

ConditionResultHalf-LifeSource
pH 1.2 (HCl)Hydrolysis to carboxylic acid6 hours
pH 7.4 (buffer)Stable (>90% intact)48 hours

Biological Activation via Metabolic Reactions

In vitro studies reveal cytochrome P450-mediated transformations:

EnzymeMajor MetaboliteActivity Change
CYP3A4N-dealkylated derivativeReduced potency
CYP2D6Hydroxylated quinolineEnhanced solubility

Q & A

Basic Research Questions

Q. What synthetic routes are typically employed for synthesizing quinoline-4-carboxamide derivatives like N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Core scaffold assembly : The quinoline ring is often constructed via Friedländer or Pfitzinger reactions, using acetylpyridine derivatives (e.g., 3-acetylpyridine) and substituted anthranilic acid precursors. Substitutions at the 2- and 4-positions are achieved by varying acetylpyridine isomers (e.g., 3-acetylpyridine vs. 4-acetylpyridine) to modulate regioselectivity .
  • Amide coupling : The carboxamide group is introduced via coupling reactions (e.g., EDC/HOBt) between the quinoline-4-carboxylic acid intermediate and 3-hydroxyphenylamine. Yield optimization focuses on solvent choice (DMF or DCM), temperature control (0–25°C), and catalyst selection (e.g., DMAP) .
  • Yield challenges : Lower yields (e.g., 10–24%) in some routes may arise from steric hindrance at the 3-hydroxyphenyl group; microwave-assisted synthesis or flow chemistry could improve efficiency .

Q. How is the structural integrity and purity of this compound validated post-synthesis?

  • Analytical techniques :

  • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., pyridin-3-yl vs. pyridin-2-yl substitution) and verify the presence of the 3-hydroxyphenyl group (e.g., aromatic protons at δ 6.7–7.5 ppm and hydroxyl proton at δ 9.8–10.2 ppm) .
  • ESI-MS : Monitor molecular ion peaks (e.g., m/z 376.3 [M+H]⁺) and fragmentation patterns (e.g., loss of –CO group at m/z 348.4) to confirm molecular weight and stability .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%); gradient elution (acetonitrile/water + 0.1% TFA) resolves byproducts from acetylpyridine side reactions .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to cytochrome P450 enzymes (e.g., CYP2C9)?

  • Approach :

  • Molecular docking : Use software like AutoDock Vina to dock the compound into CYP2C9’s active site (PDB: 1R9O). Focus on interactions with key residues (e.g., Phe476 for π-π stacking with the quinoline ring and Arg108 for hydrogen bonding with the carboxamide group) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrophobic quinoline core, hydrogen-bond acceptor at pyridinyl nitrogen) using tools like Schrödinger’s Phase. Validate against experimental IC₅₀ data from fluorescence-based binding assays .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of enzyme-ligand complexes; analyze RMSD/RMSF to identify flexible regions affecting binding .

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., antiproliferative activity in cell lines vs. in vivo models)?

  • Strategies :

  • Assay standardization : Control variables like cell passage number, serum concentration, and oxygen tension (e.g., hypoxia vs. normoxia) to minimize variability. For in vivo studies, use syngeneic models to reduce immune system interference .
  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies between in vitro and in vivo efficacy .
  • Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells, ruling out off-target effects .

Q. What structural modifications enhance the pharmacokinetic properties of the quinoline-4-carboxamide scaffold?

  • Design principles :

  • Solubility optimization : Introduce polar groups (e.g., sulfonamides at the 4-position) or replace the 3-hydroxyphenyl with a morpholinyl group to improve aqueous solubility while retaining CYP2C9 affinity .
  • Metabolic stability : Fluorinate the quinoline ring (e.g., 6-F substitution) to block oxidative metabolism by CYP3A4, as demonstrated in analogues with extended plasma half-lives (t₁/₂ > 6 hours) .
  • Brain penetration : Attach a trifluoromethyl group to the pyridine ring to enhance lipophilicity (logP ~3.5) and BBB permeability, validated via in situ perfusion models .

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